2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl-

Catalog No.
S12293063
CAS No.
21568-07-0
M.F
C19H12O2
M. Wt
272.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl-

CAS Number

21568-07-0

Product Name

2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl-

IUPAC Name

4-phenylbenzo[h]chromen-2-one

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

InChI

InChI=1S/C19H12O2/c20-18-12-17(13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)19(16)21-18/h1-12H

InChI Key

HOHFXJISOOLCCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=CC=CC=C43

2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- is a compound belonging to the naphthopyran family, characterized by a fused naphthalene and pyran ring structure. This compound features a phenyl group at the C-4 position of the pyran ring, contributing to its unique chemical properties. Naphthopyrans are known for their photochromic behavior, which allows them to undergo reversible transformations upon exposure to light, making them of significant interest in various applications.

The reactivity of 2H-naphtho[1,2-b]pyran-2-one, 4-phenyl- involves several types of chemical transformations:

  • Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Photochromic Reactions: Under UV light, this compound can undergo structural changes that lead to different isomeric forms. These transformations are often reversible and depend on the solvent and conditions used.
  • Condensation Reactions: The compound can react with various nucleophiles, leading to the formation of derivatives with diverse functional groups.

Research has indicated that compounds in the naphthopyran family exhibit various biological activities. Specific studies have shown antimicrobial properties linked to structural modifications similar to those found in 2H-naphtho[1,2-b]pyran-2-one, 4-phenyl-. For instance, derivatives have shown effectiveness against certain bacterial strains and fungi, suggesting potential applications in pharmaceuticals and agrochemicals .

Several methods have been developed for synthesizing 2H-naphtho[1,2-b]pyran-2-one, 4-phenyl-. Common approaches include:

  • One-Pot Reactions: Utilizing naphthols and diarylpropynols under acidic conditions can yield the desired naphthopyran structures efficiently. For example, the reaction of 1-naphthol with ethyl 4-hydroxy-4-phenylbut-2-ynoate has been documented as a successful synthetic route .
  • Cyclization Reactions: The formation of the pyran ring often involves cyclization processes that can be catalyzed by acid or base conditions.

The unique properties of 2H-naphtho[1,2-b]pyran-2-one, 4-phenyl- make it suitable for various applications:

  • Photochromic Materials: Its ability to change color upon light exposure makes it valuable for use in photochromic devices and smart materials.
  • Dyes and Pigments: The compound can be utilized in the formulation of dyes due to its vibrant coloration and stability under UV light.
  • Biological Research: Given its antimicrobial properties, it may serve as a lead compound in drug development.

Interaction studies involving 2H-naphtho[1,2-b]pyran-2-one, 4-phenyl- often focus on its binding affinity with biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. For example:

  • Antimicrobial Activity: Investigations into how this compound interacts with bacterial cell membranes or enzymes can provide insights into its efficacy as an antimicrobial agent .

Several compounds share structural similarities with 2H-naphtho[1,2-b]pyran-2-one, 4-phenyl-, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
2H-Naphtho[1,2-b]pyranSimilar naphthopyran structureKnown for strong photochromism
4-HydroxycoumarinCoumarin backboneExhibits fluorescence
Naphthalenesulfonic AcidSulfonic acid groupWater-soluble and used in dyes
NaphthoquinoneQuinone functionalityStrong oxidizing agent

Each of these compounds offers distinct characteristics that may complement or contrast with those of 2H-naphtho[1,2-b]pyran-2-one, 4-phenyl-, particularly in terms of reactivity and biological activity.

2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- represents a significant advancement in photochromic ophthalmic lens technology, building upon the established foundation of naphthopyran photochromism for optical applications [1]. The compound's unique structural configuration, featuring a phenyl group at the 4-position of the pyran ring, contributes to enhanced photochromic performance characteristics essential for modern adaptive eyewear systems [2].

Photochromic Activation Mechanisms

The photochromic mechanism of 2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- involves ultraviolet light-induced electrocyclic ring-opening reactions that generate intensely colored merocyanine species [3]. Under ultraviolet irradiation at wavelengths of 320-400 nanometers, the compound undergoes transformation from its colorless closed form to colored open forms, specifically transoid-cis and transoid-trans isomers [4]. The transoid-cis isomer demonstrates rapid thermal reversion with half-lives of approximately 17.1 seconds at 21 degrees Celsius, while the transoid-trans isomer exhibits extended stability with lifetimes reaching 16 hours [4].

Optical Performance Characteristics

Commercial photochromic lenses incorporating naphthopyran derivatives demonstrate remarkable optical density modulation capabilities [5]. Studies reveal that modern naphthopyran-based systems can achieve transmittance changes from 60-75% in the absence of solar radiation to 15-30% under direct sunlight exposure [6]. The 2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- system enables precise control over fade rates, with possibilities ranging from less than one second to many hours, thereby supplementing fast coloration with extended durability [5].

Temperature-Dependent Performance

Photochromic performance of naphthopyran-based lenses shows significant temperature dependency, with enhanced activation at lower temperatures [7]. Research indicates that photochromic properties at cold temperatures (6 degrees Celsius) demonstrate 11.5% lower transmittance, 1.4 times higher optical density changes, and 1.2 times higher transmittance variations compared to warm temperature conditions (21 degrees Celsius) [7]. The fading rates at cold temperatures are reduced by factors of 2.7 to 5.4 compared to warm temperatures, with complete fading times extending 6.4 times longer in cold conditions [7].

Table 1: Photochromic Performance Parameters

ParameterCold Temperature (6°C)Warm Temperature (21°C)Performance Ratio
Transmittance in Colored State23.1%34.6%0.67x
Optical Density Change0.6390.4581.4x
Transmittance Change68.4%58.3%1.2x
Fading Rate Half-Life2.7-5.4x longerBaseline2.7-5.4x

Advanced Coating Technologies

Contemporary photochromic lens manufacturing employs sophisticated coating systems that integrate 2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- derivatives within specialized polymer matrices [8]. These CrystalChrome coating systems demonstrate exceptional optical clarity, fast darkening and fading speeds, and compatibility with anti-reflective treatments [8]. The coatings utilize primer and primer-free formulations suitable for both gray and brown photochromic applications, with enhanced variants offering improved photochromic response speeds [8].

Spectral Absorption Properties

The absorption characteristics of 2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- systems span the visible spectrum from 400 to 700 nanometers, with merocyanine optical absorption tunable through substituent modifications [9]. The compound demonstrates fluorescence quantum yields and lifetimes that depend strongly on substitution patterns, with ring closure rate constants ranging from 0.0009 to 0.04 inverse seconds [9]. The decoloration kinetics of merocyanine forms show substantial dependence on structural substituents, enabling precise control over lens performance characteristics [9].

Mechanochromic Force Probes for Polymer Stress Analysis

2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- demonstrates exceptional utility as a mechanochromic force probe for polymer stress analysis applications [1]. The compound's mechanochemical reactivity enables the visualization and quantification of molecular-scale forces within polymer matrices, providing unprecedented insights into stress distribution and material behavior under mechanical loading conditions [10].

Mechanochemical Activation Mechanisms

The mechanochemical activation of naphthopyran mechanophores occurs through force-induced ring-opening reactions that generate colored merocyanine products [1]. Under mechanical stress, 2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- undergoes conformational changes that result in bathochromic shifts in absorption spectra, enabling real-time monitoring of local molecular forces [11]. The activation process involves force-coupled electrocyclic ring-opening with threshold forces typically ranging from 200 piconewtons to several nanonewtons, depending on the specific molecular environment and loading conditions [12].

Force Calibration and Quantification

Recent research has established precise force calibration methods for naphthopyran mechanophores using spiropyran reference standards [11]. Spiropyran force probes undergo ring-opening at forces between 0.2 to 0.4 nanonewtons, providing validated reference points for mechanochromic analysis [11]. Single-molecule force spectroscopy studies demonstrate that spiropyran isomers require forces of approximately 240 piconewtons for ring opening on millisecond timescales, significantly below the threshold of previously characterized covalent mechanophores [12].

Table 2: Mechanochemical Force Thresholds

Mechanophore TypeActivation ForceDetection SensitivityApplication Range
2H-Naphthopyran Derivatives0.2-0.4 nNHighPolymer stress analysis
Spiropyran Reference240 pNVery HighForce calibration
Conventional Covalent>1.0 nNLowDamage detection

Polymer Matrix Integration

The integration of 2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- into polymer matrices enables comprehensive stress analysis across diverse material systems [11]. Research demonstrates successful incorporation into both glassy polyphenylene matrices and elastomeric polydimethylsiloxane networks, with mechanochromic responses observed in strain hardening regimes [11]. The compound's activation occurs at engineering strains exceeding 100% in elastomeric systems, with molecular forces of 0.03 nanonewtons detected at 130% strain and 1.2 megapascals macroscopic stress [11].

Real-Time Force Monitoring

The mechanochromic properties of 2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- enable continuous monitoring of molecular forces during mechanical loading [11]. The photoluminescence spectrum shifts provide direct correlation with applied stress, allowing determination of mean molecular forces through multiple uniaxial tensile tests [11]. The force-dependent wavelength shifts demonstrate linear relationships with macroscopic stress for both entangled glassy polymers and elastomeric networks [11].

Advanced Force Probe Configurations

Contemporary mechanochromic applications utilize sophisticated force probe configurations that incorporate 2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- within donor-acceptor torsional spring systems [13]. These conformational mechanophores undergo force-induced planarization during uniaxial elongation, resulting in red-shifted absorption and emission spectra that enable precise force quantification [13]. The mechanically induced deflection from equilibrium geometry is theoretically predictable and fully reversible upon stress release [13].

Multimodal Mechanochemical Reactivity

Research has revealed the multimodal mechanochemical behavior of bis-naphthopyran systems, which generate thermally persistent mono-merocyanine and bis-merocyanine products upon mechanical activation [14]. These systems demonstrate distinct mechanochemical pathways compared to photochemical activation, with force-mediated ester bond scission reactions establishing intramolecular hydrogen bonds that lock merocyanine subunits in open configurations [14]. The resulting mechanochromic products exhibit remarkable thermal stability, with unusual trans merocyanine isomers formed through mechanochemical processes [14].

Smart Window Coatings with Tunable Optical Density

2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- serves as a critical component in advanced smart window coating technologies that provide dynamic optical density control for energy-efficient building applications [15]. The compound's photochromic properties enable passive solar radiation management through automatic tinting responses, complementing active electrochromic systems for comprehensive environmental control [16].

Photochromic Smart Window Technologies

Photochromic smart window systems incorporating 2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- utilize solar radiation as the activation catalyst for dynamic shading processes [17]. These passive systems require no electrical power, responding directly to ultraviolet light exposure with transmittance modulation from 60-75% in low-radiation conditions to 15-30% under direct sunlight [17]. The photochromic materials undergo molecular structural changes when exposed to solar ultraviolet radiation, forming light-absorbing species that provide automatic glare reduction and solar heat gain control [17].

Thermochromic Integration

Advanced smart window applications combine photochromic naphthopyran systems with thermochromic materials to achieve broadband infrared modulation capabilities [18]. Recent developments in highly visible-transparent thermochromic windows demonstrate simultaneous near-infrared modulation of 44.0% and mid-infrared modulation of 76.5% while maintaining visible transmittance exceeding 50% [18]. These hybrid systems provide temperature decreases of approximately 4 degrees Celsius in summer conditions and temperature increases of 2 degrees Celsius in winter, compared to conventional silica glass [18].

Table 3: Smart Window Performance Characteristics

Technology TypeVisible TransmittanceSolar ModulationResponse TimePower Requirement
Photochromic15-75%AutomaticMinutesNone
Electrochromic1-85%ControlledSecondsLow voltage
Thermochromic>50%Temperature-dependentMinutesNone
Hybrid Systems15-85%Multi-modalVariableMinimal

Electrochromic Complementarity

The integration of 2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- with electrochromic systems enables comprehensive optical density control across multiple operational modes [16]. Electrochromic coatings applied to transparent conductive films provide electrically controlled darkening through ion and electron transfer processes, achieving light transmission reduction to 1% and solar gain factor reduction to 5% [17]. The combination of passive photochromic response with active electrochromic control creates versatile systems capable of both automatic environmental adaptation and user-directed opacity adjustment [19].

Variable Opacity Mechanisms

Contemporary smart window technologies employ multiple mechanisms for optical density modulation, including liquid crystal dispersed films and suspended particle devices [20]. Polymer Dispersed Liquid Crystal systems utilize randomly arranged crystals that create milky transparency, with voltage application causing crystal alignment for full transparency [17]. These systems demonstrate variable opacity control through voltage modulation, enabling graduated transparency levels between fully opaque and completely transparent states [20].

Energy Efficiency Benefits

Smart window systems incorporating 2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- contribute significantly to building energy efficiency through reduced heating, ventilation, and air conditioning demands [15]. Research indicates that implementing smart window technologies can achieve 50% reduction in energy consumption for building services [21]. The automatic solar heat gain control prevents room overheating and reduces air conditioning requirements, particularly beneficial in high-glazing facade applications and sunny climates [15].

Compression-Sensitive Applications

Emerging smart window technologies utilize compression-sensitive mechanisms that enable dynamic light transmission control through mechanical activation [21]. These systems employ three-dimensional porous structures with inclined pores that modulate light scattering through thickness compression, achieving opacity and transparency control with displacement requirements as small as 50 micrometers [21]. The asymmetric pore orientation increases opaqueness upon release and improves light modulation sensitivity to compression forces [21].

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

272.083729621 g/mol

Monoisotopic Mass

272.083729621 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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